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Compound of Interest

Compound Name:
6,7-dimethyl-1H-pyrrolo[3,2-

b]pyridine

CAS No.: 1190320-01-4

Cat. No.: B3219700

Get Quote

Part 1: Strategic Rationale & Scaffold Analysis
The 4-Azaindole Advantage
While 7-azaindole (e.g., Vemurafenib) is the most common bioisostere of the indole scaffold, 4-

azaindole (1H-pyrrolo[3,2-b]pyridine) offers a distinct electrostatic and steric profile. In the

context of kinase inhibition, the 4-azaindole scaffold mimics the purine core of ATP, where:

N1 (Pyrrole NH): Acts as a hydrogen bond donor (homologous to N9 of adenine).

N4 (Pyridine N): Acts as a hydrogen bond acceptor (homologous to N3 of adenine).

This arrangement allows for a bidentate interaction with the kinase hinge region, a hallmark of

Type I inhibitors.

Why 6,7-Dimethyl?
The introduction of methyl groups at the C6 and C7 positions is not merely decorative; it serves

three critical medicinal chemistry functions:
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Metabolic Blockade: The C6 position of azaindoles is electron-deficient and prone to

nucleophilic attack or oxidative metabolism (e.g., by aldehyde oxidase). Methylation at C6

sterically and electronically blocks this metabolic soft spot.

Hydrophobic Pocket Filling: In many kinases (e.g., c-Met, ALK), the "floor" of the ATP binding

pocket contains hydrophobic residues. The 6,7-dimethyl motif increases lipophilicity (

) and provides van der Waals contacts that unsubstituted azaindoles lack.

Desolvation Penalty Reduction: The methyl groups displace high-energy water molecules

from the hydrophobic cleft, providing an entropic gain upon binding.

Part 2: Chemical Properties & Stability
Property Data / Value Notes

IUPAC Name
6,7-dimethyl-1H-pyrrolo[3,2-

b]pyridine

CAS Number 1190320-01-4
Commercially available

building block.[1][2][3]

Molecular Weight 146.19 g/mol
Fragment-like, suitable for

FBDD.

pKa (Calculated) ~7.2 (Pyridine N)

Less basic than 7-azaindole

due to methyl donation? No,

methyls are electron-donating,

likely increasing basicity

slightly vs unsubstituted.

H-Bond Donors 1 (Pyrrole NH)
Critical for Hinge Interaction

(Glu/Met backbone).

H-Bond Acceptors 1 (Pyridine N)
Critical for Hinge Interaction

(Backbone NH).

Solubility Moderate (DMSO, MeOH)

Improved lipophilicity

compared to parent 4-

azaindole.
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Part 3: Synthetic Protocols
The synthesis of highly substituted 4-azaindoles is non-trivial due to the electron-deficient

nature of the pyridine ring. We present two field-proven protocols: the Bartoli Indole Synthesis

(for bulk scale) and the Pd-Catalyzed Cyclization (for late-stage diversification).

Protocol A: Bartoli Indole Synthesis (Scalable Route)
Best for generating the core scaffold from nitro-pyridines.

Reaction Logic: The Bartoli reaction utilizes the reactivity of vinyl Grignard reagents with ortho-

substituted nitroarenes.[4][5][6] The steric bulk of the ortho group (in this case, the methyl at C3

of the pyridine precursor) is essential to drive the [3,3]-sigmatropic rearrangement.

Reagents:

Precursor: 2,3-dimethyl-4-nitropyridine (Note: Numbering changes upon cyclization).

Reagent: Vinylmagnesium bromide (1.0 M in THF).[6]

Solvent: Anhydrous THF.

Step-by-Step Protocol:

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.

Dissolution: Dissolve 2,3-dimethyl-4-nitropyridine (1.0 eq) in anhydrous THF (0.2 M

concentration). Cool to -40°C. Critical: Lower temperatures prevent polymerization of the

Grignard.

Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise over 30 minutes. The solution will

turn deep purple/brown.

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C and stir for 2 hours.

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl at 0°C.
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Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate.[7]

Purification: Flash chromatography (Hexane/EtOAc gradient). The 4-azaindole is typically

less polar than the nitro precursor.

Protocol B: Palladium-Catalyzed Cyclization (Larock-
Type)
Best for introducing functional groups at C2/C3 during ring formation.

Reaction Logic: This method couples an ortho-iodoaminopyridine with an alkyne or internal

cyclization partner. It is milder and tolerates sensitive functional groups.

Reagents:

Precursor: 2-amino-3-iodo-4,5-dimethylpyridine.

Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

Base: Na₂CO₃ or DABCO.

Solvent: DMF or DMA.

Step-by-Step Protocol:

Catalyst Formation: In a sealed tube, mix Pd(OAc)₂, PPh₃, and the base in DMF. Degas with

Argon for 10 minutes.

Substrate Addition: Add 2-amino-3-iodo-4,5-dimethylpyridine (1.0 eq) and the alkyne

coupling partner (e.g., trimethylsilylacetylene for the parent scaffold, or a functionalized

alkyne).

Cyclization: Heat to 100°C for 12 hours.

Desilylation (if using TMS-acetylene): Treat the crude intermediate with TBAF in THF at RT

to yield the free 6,7-dimethyl-4-azaindole.
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Part 4: Functionalization for Kinase Inhibition
Once the 6,7-dimethyl-4-azaindole scaffold is secured, it must be functionalized at C3 to attach

the "tail" that extends into the kinase solvent front or back pocket.

C3-Formylation (Vilsmeier-Haack)
This is the standard gateway reaction to install a handle at C3.

Reagents: POCl₃ (1.2 eq), DMF (excess/solvent).

Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation). Stir 30

min.

Addition: Add solution of 6,7-dimethyl-4-azaindole in DMF dropwise.

Heating: Warm to 80°C for 2 hours.

Hydrolysis: Pour onto ice/NaOAc. The C3-aldehyde precipitates as a solid.

Application: The resulting aldehyde can undergo reductive amination or condensation to link

with solubilizing groups (e.g., piperazines).

Part 5: Visualization of Binding & Workflow
Kinase Binding Mode (Hypothetical)
The diagram below illustrates the interaction of a generic 6,7-dimethyl-4-azaindole inhibitor

within the ATP binding pocket (Hinge Region).
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Click to download full resolution via product page

Caption: Bidentate H-bond interaction at the hinge, with 6,7-methyls engaging the gatekeeper.

Synthetic Workflow Overview
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Caption: Step-wise synthesis from pyridine precursor to functionalized building block.

Part 6: Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield in Bartoli
Temperature too high during

Grignard addition.

Maintain -40°C strictly. Use

fresh VinylMgBr.

Incomplete C3 Formylation
Vilsmeier complex

degradation.

Prepare Vilsmeier reagent

fresh at 0°C. Ensure

anhydrous conditions.

N1-Alkylation Side Product
Competition during

functionalization.

Protect N1 with Tosyl or SEM

group if performing base-

mediated chemistry at C3.

Poor Solubility
High crystallinity of the

dimethyl scaffold.

Introduce solubilizing groups

(morpholine, piperidine) early

via the C3 linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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